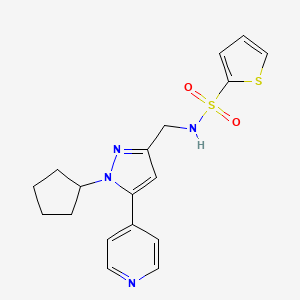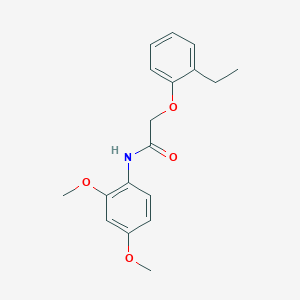
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorinated and fluorinated aromatic ring with a hydroxylated piperidine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 4-hydroxypiperidine.
Formation of Intermediate: The aniline derivative undergoes acylation with a suitable acylating agent, such as propionyl chloride, to form an intermediate ketone.
Coupling Reaction: The intermediate ketone is then coupled with 4-hydroxypiperidine under basic conditions, often using a base like potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires careful optimization of temperature, solvent, and reaction time to ensure high yield and purity.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitution may involve reagents such as sodium methoxide.
Major Products
Oxidation: Formation of 3-(3-Chloro-4-fluorophenyl)-1-(4-oxopiperidin-1-yl)propan-1-one.
Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloro-4-fluorophenyl)-1-(4-methylpiperidin-1-yl)propan-1-one
- 3-(3-Chloro-4-fluorophenyl)-1-(4-aminopiperidin-1-yl)propan-1-one
Uniqueness
- Structural Features : The presence of both a chlorinated and fluorinated aromatic ring, along with a hydroxylated piperidine moiety, distinguishes it from other similar compounds.
- Pharmacological Profile : Its unique structure may confer distinct pharmacological properties, making it a valuable compound for drug development.
Propriétés
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c15-12-9-10(1-3-13(12)16)2-4-14(19)17-7-5-11(18)6-8-17/h1,3,9,11,18H,2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKTFRHNOQPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2638428.png)

![3-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2638430.png)

![6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638436.png)

![1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2638438.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2638441.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2638443.png)



![2-{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2638449.png)
